molecular formula C11H6ClN3O2 B1306092 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 75838-07-2

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1306092
CAS RN: 75838-07-2
M. Wt: 247.64 g/mol
InChI Key: UVSIKTWSCJKJJQ-UHFFFAOYSA-N
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Description

The compound "1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile" is a chemical that belongs to the class of tetrahydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring that is partially saturated. These compounds often exhibit a range of biological activities and can serve as building blocks for more complex chemical entities.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, they do provide insights into related compounds. For instance, the synthesis of similar chlorophenyl tetrahydropyrimidine derivatives typically involves the reaction of chlorophenyl with malononitrile and an aldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring . The synthesis conditions, such as temperature, solvent, and reaction time, are crucial for the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows that the chlorophenyl ring can adopt a dihedral angle with the tetrahydropyrimidine ring, indicating the potential for conformational diversity in these molecules . Intramolecular interactions, such as hydrogen bonding, can also influence the molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives can be influenced by the presence of substituents on the ring. For example, the presence of a chlorophenyl group can affect the electron density of the pyrimidine ring and thus its reactivity towards nucleophiles or electrophiles. The chemical reactions of these compounds often involve the nitrile group, which can undergo hydrolysis, reduction, or addition reactions to form various functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The viscometric studies of a related compound in dimethyl sulphoxide indicate that the solute-solvent interactions can be structure-breaking and that the spontaneity of these interactions decreases with increasing concentration . The thermodynamic parameters such as ΔG, ΔS, and ΔH provide insights into the stability and reactivity of these compounds in solution. Additionally, the crystal structure analysis reveals how intermolecular hydrogen bonding can lead to the formation of dimers and higher-order structures, which can affect the compound's solubility and melting point .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or synthetic chemistry, future research could involve further studying its properties, optimizing its synthesis, or exploring its uses .

properties

IUPAC Name

1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSIKTWSCJKJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=O)NC2=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381298
Record name 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS RN

75838-07-2
Record name 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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